molecular formula C21H22N6O2 B2884722 (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 840496-58-4

(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2884722
CAS No.: 840496-58-4
M. Wt: 390.447
InChI Key: UIWPXBMNHOBEOJ-WYMPLXKRSA-N
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Description

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have been shown to have diverse pharmacological and biological properties . They are important in the field of medicinal chemistry due to their potential therapeutic applications .


Synthesis Analysis

Quinoxaline derivatives can be synthesized through various methods. One common method involves the condensation of o-phenylenediamine with dicarbonyl derivatives . Other methods include oxidation of aromatic diamines with organic materials, intramolecular cyclization of N-substituted aromatic o-diamines, and ring transformation of aryl aromatic compounds .


Molecular Structure Analysis

The molecular structure of quinoxaline derivatives typically includes a heterocyclic ring system containing nitrogen atoms . The exact structure can vary depending on the specific substituents attached to the ring .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including diazotization, nitration, oxidation, substitution, reduction, condensation, cyclization, and alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can vary widely depending on their specific structure. Some general properties include being crystalline solids at room temperature and having relatively high melting points .

Scientific Research Applications

Synthesis and Chemical Reactivity

Heterocyclic compounds, including quinoxalines and their derivatives, are of significant interest due to their diverse chemical properties and reactivity. For instance, the synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline involve the coupling of quinoline-6-amine with furan-2-carbonyl chloride, followed by treatment with P2S5, leading to various electrophilic substitution reactions (El’chaninov & Aleksandrov, 2017). Such methodologies could be relevant for synthesizing or modifying the structure of "(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide," highlighting its potential in organic synthesis and drug development.

Potential Biological Applications

Related research on pyrrolo[1,2-a]quinoxalines indicates their importance in pharmaceutical research and organic synthesis, especially in the selective modification of these compounds for targeted therapeutic applications. For example, direct halogenation methods for pyrrolo[1,2-a]quinoxalines have been developed, demonstrating compatibility with various functional groups and heterocycles (Le et al., 2021). This research suggests that "this compound" could be explored for its biological activity and potential as a pharmaceutical agent.

Material Science and Polymer Chemistry

Quinoxaline derivatives also find applications in material science and polymer chemistry. The synthesis of diphenylquinoxaline-containing AB2 monomers for polymerization into hyperbranched aromatic polyamides illustrates the use of quinoxaline structures in developing advanced materials with specific physical and chemical properties (Baek, Ferguson, & Tan, 2003). Such research indicates the potential of exploring "this compound" in the development of new materials or coatings with novel properties.

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary depending on their specific biological activity. For example, some quinoxaline derivatives have been found to inhibit certain proteins, which can lead to anti-cancer effects .

Future Directions

The future of quinoxaline derivatives looks promising, with ongoing research into their potential therapeutic applications. There is particular interest in their potential as anti-cancer, anti-inflammatory, and antimicrobial agents .

Properties

IUPAC Name

2-amino-1-[(E)-furan-2-ylmethylideneamino]-N-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c1-13(2)9-10-23-21(28)17-18-20(26-16-8-4-3-7-15(16)25-18)27(19(17)22)24-12-14-6-5-11-29-14/h3-8,11-13H,9-10,22H2,1-2H3,(H,23,28)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWPXBMNHOBEOJ-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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